molecular formula C15H16ClN3O4S B4962096 4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide

4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide

Cat. No. B4962096
M. Wt: 369.8 g/mol
InChI Key: FTHBLHCZDYCTLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide, also known as CNPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is used as a tool for investigating the function and regulation of ion channels, which are essential components of many physiological processes.

Mechanism of Action

4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide exerts its inhibitory effects on ion channels by binding to specific sites on the channel proteins, thereby blocking the flow of ions through the channels. The exact mechanism of action varies depending on the type of ion channel being targeted.
Biochemical and Physiological Effects:
The inhibition of ion channels by 4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide can have a wide range of biochemical and physiological effects. For example, inhibition of calcium-activated chloride channels has been shown to reduce airway hyperresponsiveness in animal models of asthma. Inhibition of volume-regulated anion channels has been implicated in the regulation of cell volume and apoptosis. Inhibition of transient receptor potential channels has been linked to pain perception and thermoregulation.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide in lab experiments is its high potency and selectivity for ion channels, which allows for precise manipulation of ion channel function. However, one limitation is that 4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide may have off-target effects on other proteins, which can complicate data interpretation.

Future Directions

There are several directions for future research on 4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of ion channels, which could have therapeutic applications in a wide range of diseases. Another area of interest is the investigation of the role of ion channels in cancer progression and metastasis, which could lead to the development of new cancer therapies. Finally, further studies are needed to fully understand the mechanisms of action and potential off-target effects of 4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide, which could inform the design of more effective ion channel inhibitors.

Synthesis Methods

4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide can be synthesized through a multi-step process starting with the reaction of 4-chlorobenzenesulfonyl chloride with 3-aminopropylamine, followed by nitration of the resulting product and subsequent reduction of the nitro group to an amino group. The final step involves the reaction of the amino group with 4-chlorobenzenesulfonyl chloride to form the sulfonamide.

Scientific Research Applications

4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide has been extensively used in scientific research as a potent and selective inhibitor of various types of ion channels, including calcium-activated chloride channels, volume-regulated anion channels, and transient receptor potential channels. These channels play critical roles in a wide range of physiological processes, including neuronal signaling, muscle contraction, and fluid homeostasis.

properties

IUPAC Name

4-chloro-N-[3-(4-nitroanilino)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O4S/c16-12-2-8-15(9-3-12)24(22,23)18-11-1-10-17-13-4-6-14(7-5-13)19(20)21/h2-9,17-18H,1,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHBLHCZDYCTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCCCNS(=O)(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide

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